4-(4-Bromothiophen-2-YL)benzoic acid
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Overview
Description
4-(4-Bromothiophen-2-YL)benzoic acid is an organic compound with the molecular formula C11H7BrO2S It is a derivative of benzoic acid where the benzene ring is substituted with a bromothiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromothiophen-2-YL)benzoic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halide. In this case, the reaction involves the coupling of 4-bromobenzoic acid with 4-bromothiophene in the presence of a palladium catalyst and a base .
Industrial Production Methods
the Suzuki-Miyaura cross-coupling reaction is scalable and can be adapted for large-scale synthesis with appropriate optimization of reaction conditions, such as temperature, solvent, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromothiophen-2-YL)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Substituted Benzoic Acids: Formed through substitution reactions.
Sulfoxides and Sulfones: Formed through oxidation of the thiophene ring.
Scientific Research Applications
4-(4-Bromothiophen-2-YL)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.
Biology: Potential use in the development of biologically active molecules, such as pharmaceuticals.
Medicine: Research into its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of materials with specific electronic properties, such as conductive polymers
Mechanism of Action
The mechanism of action of 4-(4-Bromothiophen-2-YL)benzoic acid depends on its specific application. In the context of its use as a building block in organic synthesis, the compound acts as a substrate in various chemical reactions, facilitating the formation of new carbon-carbon bonds. The bromine atom and the thiophene ring play crucial roles in these reactions, influencing the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
4-(Thiophen-2-yl)benzoic acid: Similar structure but without the bromine atom.
4-(Thiophen-3-yl)benzoic acid: Similar structure with the thiophene ring attached at a different position.
Benzo[b]thiophene-2-propionic acid: Contains a thiophene ring fused to a benzene ring
Uniqueness
4-(4-Bromothiophen-2-YL)benzoic acid is unique due to the presence of both a bromine atom and a thiophene ring, which confer distinct reactivity and electronic properties. This makes it a valuable intermediate in the synthesis of more complex molecules and materials with specific desired properties .
Properties
Molecular Formula |
C11H7BrO2S |
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Molecular Weight |
283.14 g/mol |
IUPAC Name |
4-(4-bromothiophen-2-yl)benzoic acid |
InChI |
InChI=1S/C11H7BrO2S/c12-9-5-10(15-6-9)7-1-3-8(4-2-7)11(13)14/h1-6H,(H,13,14) |
InChI Key |
LVKGJICAXUEIBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CS2)Br)C(=O)O |
Origin of Product |
United States |
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